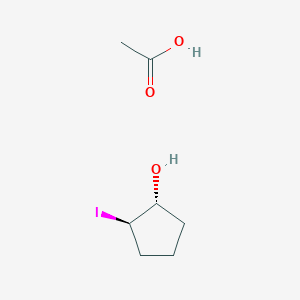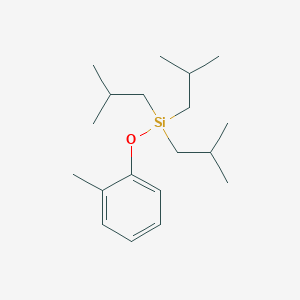
4-((3-chlorophenylimino)methyl)-N, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-chlorophenylimino)methyl)-N, hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group attached to an imino-methyl moiety, which is further linked to a hydrochloride group. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-chlorophenylimino)methyl)-N, hydrochloride typically involves the condensation reaction between 3-chlorobenzaldehyde and an appropriate amine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine linkage. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Catalyst: Hydrochloric acid
The reaction proceeds through the formation of a Schiff base intermediate, which is then converted to the hydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-((3-chlorophenylimino)methyl)-N, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of chlorophenyl oxides.
Reduction: Formation of 4-((3-chlorophenylamino)methyl)-N, hydrochloride.
Substitution: Formation of substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
4-((3-chlorophenylimino)methyl)-N, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-((3-chlorophenylimino)methyl)-N, hydrochloride involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The chlorophenyl group can enhance the compound’s binding affinity to hydrophobic pockets within target molecules, thereby increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((3-chlorophenylimino)methyl)-N, methylamine
- 4-((3-chlorophenylimino)methyl)-N, ethylamine
- 4-((3-chlorophenylimino)methyl)-N, propylamine
Uniqueness
4-((3-chlorophenylimino)methyl)-N, hydrochloride stands out due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for various applications compared to its analogs. Additionally, the presence of the chlorophenyl group imparts unique chemical properties that can be leveraged in different research and industrial contexts.
Propriétés
Numéro CAS |
60625-50-5 |
|---|---|
Formule moléculaire |
C20H24Cl4N2 |
Poids moléculaire |
434.2 g/mol |
Nom IUPAC |
4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)-3-methylaniline;hydrochloride |
InChI |
InChI=1S/C20H23Cl3N2.ClH/c1-16-13-20(25(11-3-9-21)12-4-10-22)8-7-17(16)15-24-19-6-2-5-18(23)14-19;/h2,5-8,13-15H,3-4,9-12H2,1H3;1H |
Clé InChI |
SQBYINFHSFGZQP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N(CCCCl)CCCCl)C=NC2=CC(=CC=C2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-](/img/structure/B14609511.png)
![[Nitrilotris(methylene)]tris[phenyl(phosphinic acid)]](/img/structure/B14609514.png)

![N-Dibenzo[b,d]furan-1-ylthiourea](/img/structure/B14609521.png)
![4-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]-9H-carbazole](/img/structure/B14609525.png)


![5-Chloro-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609552.png)



![(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid](/img/structure/B14609588.png)


